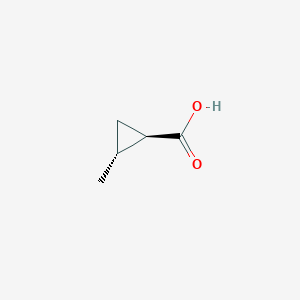

trans-2-Methylcyclopropanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEGPMGNMOIHDL-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242652 | |

| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6202-94-4, 10487-86-2 | |

| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6202-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-methylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-2-methylcyclopropane-1-carboxylic acid >99% e.e. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropanation via Corey’s Ylide

The most widely reported method for synthesizing trans-2-methylcyclopropanecarboxylic acid involves the stereoselective cyclopropanation of ethyl crotonate using dimethylsulfoxonium methylide (Corey’s ylide). This reaction proceeds via a [2+1] cycloaddition mechanism, where the ylide acts as a methylene donor to the α,β-unsaturated ester.

Reaction Conditions:

-

Substrate: Ethyl crotonate (1.0 equiv.)

-

Reagent: Dimethylsulfoxonium methylide (1.2 equiv., generated in situ from trimethylsulfoxonium iodide and sodium hydride)

-

Solvent: Anhydrous dimethyl sulfoxide (DMSO)

-

Temperature: 80°C under nitrogen atmosphere

A design of experiments (DoE) approach identified optimal parameters, including reagent stoichiometry, temperature, and solvent purity, to minimize side reactions such as ylide decomposition. Adiabatic reaction calorimetry confirmed the exothermic nature of the process, necessitating controlled addition rates for large-scale production.

Table 1: Key Parameters in Corey’s Ylide Cyclopropanation

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Ylide Equivalents | 1.2–1.5 equiv. | Prevents substrate depletion |

| Temperature | 75–85°C | Balances reactivity/stability |

| Solvent Drying | ≤50 ppm H₂O | Reduces ylide hydrolysis |

| Addition Time | 2–4 hours | Mitigates thermal runaway |

Hydrolysis and Purification

Post-cyclopropanation, the ethyl ester intermediate undergoes saponification to yield the carboxylic acid. Hydrolysis with aqueous sodium hydroxide (2.0 M, 60°C, 6 hours) achieves near-quantitative conversion, followed by acidification with HCl to precipitate the product. Recrystallization from hexane/ethyl acetate mixtures enhances optical purity to >99% enantiomeric excess (e.e.).

Challenges:

-

Epimerization risk during prolonged hydrolysis requires precise pH control (pH 10–12).

-

Residual DMSO complicates crystallization, necessitating activated carbon treatment.

Innovative Catalytic Approaches

Silver-Catalyzed Epoxide Conversion

A 2024 study demonstrated a novel silver-catalyzed method for converting epoxides into cyclopropanes using trifluoromethyl phenyl N-triftosylhydrazones. This one-pot reaction avoids hazardous ylide handling and achieves comparable stereoselectivity.

Reaction Conditions:

Table 2: Silver-Catalyzed vs. Corey’s Ylide Methods

| Metric | Silver-Catalyzed | Corey’s Ylide |

|---|---|---|

| Yield | 92% | 69–92% |

| Diastereomeric Ratio | 10:1 | >20:1 |

| Safety Profile | Mild conditions | Exothermic, requires caution |

| Scalability | Demonstrated for 100 g | Industrial-scale protocols |

Industrial-Scale Optimization

Continuous Flow Reactor Design

To address safety concerns with batch processing, a continuous flow system was developed for Corey’s ylide method. By maintaining a residence time of 2 minutes and temperature gradient from 25°C (yide generation) to 80°C (cyclopropanation), the process achieved:

Emerging Techniques and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-Methylcyclopropanecarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or halides, often in the presence of catalysts or under reflux conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Organic Synthesis

trans-2-Methylcyclopropanecarboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or other carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction reactions yield alcohols when treated with lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : The carboxylic acid group can be replaced by nucleophiles such as amines or alcohols, facilitating the formation of diverse cyclopropane derivatives.

Medicinal Chemistry

The compound is under investigation for its potential as a precursor in the synthesis of biologically active compounds. Its unique stereochemical properties make it an attractive candidate for developing new therapeutic agents. Studies have highlighted its role in:

- Drug Development : Investigated for its utility in synthesizing drugs targeting specific biological pathways.

- Biological Activity : Research into its interactions with molecular targets suggests possible applications in pharmacology .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial contexts:

- Specialty Chemicals : Employed in the production of specialty chemicals that require specific structural attributes.

- Agrochemicals : Investigated for use in developing new agrochemicals and pesticides, leveraging its reactivity to create effective formulations .

Case Studies and Research Findings

Several studies have documented the practical applications of this compound:

- Synthesis Optimization :

- Biological Activity Assessment :

- Industrial Scale Production :

Comparison with Related Compounds

| Compound | Structural Features | Applications |

|---|---|---|

| cis-2-Methylcyclopropanecarboxylic acid | Different spatial arrangement | Similar applications but varied reactivity |

| Cyclopropanecarboxylic acid | Lacks methyl group | Less sterically hindered, fewer applications |

| 1-Methylcyclopropanecarboxylic acid | Methyl group on different carbon | Unique reactivity profiles |

Mechanism of Action

The mechanism by which trans-2-Methylcyclopropanecarboxylic acid exerts its effects is primarily through its interactions with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methyl group on the cyclopropane ring can affect the compound’s steric and electronic properties, further modulating its activity.

Comparison with Similar Compounds

Cis-Isomer Comparison

The cis-2-methylcyclopropanecarboxylic acid (CAS: 6142-57-0) shares the same molecular formula but differs in stereochemistry. Despite structural similarities, their dissociation constants ($ pKa $) are nearly identical (~4.70 ), indicating minimal steric or electronic effects from the methyl group’s orientation on acidity . This contrasts with β-substituted acrylic acids, where larger substituents (e.g., isopropyl) increase $ pKa $ differences between cis and trans isomers due to carboxyl group twisting .

| Property | trans-2-Methyl | cis-2-Methyl |

|---|---|---|

| CAS Number | 6202-94-4 | 6142-57-0 |

| $ pK_a $ (water, 25°C) | 4.70 | 4.70 |

| Boiling Point (°C, 18 mm Hg) | 98–100 | Not reported |

| Optical Activity | +1.73° | Racemic |

Table 1 : Comparison of trans- and cis-2-methylcyclopropanecarboxylic acid .

Cyclopropane Derivatives with Aromatic Substituents

trans-2-Phenylcyclopropanecarboxylic acid (CAS: 939-90-2) replaces the methyl group with a phenyl ring, significantly altering properties:

- Molecular weight : 162.19 g/mol

- Melting point : 86–88°C (vs. liquid state of methyl derivative)

- Synthesis : Derived from cinnamic acid via cyclopropanation and chiral resolution, unlike the methyl analog’s Simmons-Smith route .

The phenyl group enhances rigidity and crystallinity, making it useful in asymmetric synthesis .

Larger Cycloalkane Carboxylic Acids

trans-3-Methylcyclobutanecarboxylic acid and trans-4-methylcyclohexanecarboxylic acid exhibit increased ring strain (cyclobutane) or conformational flexibility (cyclohexane), affecting reactivity:

- Cyclobutane analog : Higher strain may increase reactivity in ring-opening reactions.

- Cyclohexane analog : Chair conformations influence solubility and steric interactions.

| Compound | Ring Size | Molecular Weight | Key Feature |

|---|---|---|---|

| trans-2-Methylcyclopropanecarboxylic acid | 3 | 100.12 | High ring strain |

| trans-3-Methylcyclobutanecarboxylic acid | 4 | 114.14 | Moderate strain |

| trans-4-Methylcyclohexanecarboxylic acid | 6 | 142.20 | Conformational flexibility |

Table 2 : Comparison with larger cycloalkane carboxylic acids .

Functionalized Cyclopropane Derivatives

1-Aminocyclopropane-1-carboxylic acid (ACC, CAS: 22059-21-8) is a plant ethylene precursor . Unlike the methyl derivative, ACC’s amino group enables enzymatic conversion to ethylene, highlighting its biological relevance .

Key Research Findings

- Acidity Trends : The $ pK_a $ of this compound aligns with β-methylacrylic acids, where steric effects on acidity are negligible for small substituents .

- Synthetic Utility : The methyl derivative’s synthesis via Simmons-Smith reaction is less stereoselective compared to chiral resolution methods for phenyl analogs .

- Commercial Use : Both methyl and phenyl derivatives are marketed as building blocks for pharmaceuticals and agrochemicals .

Biological Activity

trans-2-Methylcyclopropanecarboxylic acid (CAS No. 10487-86-2) is an organic compound characterized by its unique cyclopropane structure, which includes a carboxylic acid group and a methyl group. This compound has garnered interest in various fields, including organic synthesis, pharmacology, and industrial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: CHO

- IUPAC Name: (1R,2R)-2-methylcyclopropane-1-carboxylic acid

- Molecular Weight: 100.12 g/mol

Synthesis Methods:

The synthesis of this compound typically involves the cyclopropanation of ethyl crotonate using dimethylsulfoxonium methylide (Corey’s ylide). This method allows for high yields and stereoselectivity, crucial for producing compounds with specific biological activities .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the methyl group influences steric and electronic properties, affecting the compound's reactivity and binding affinity.

Pharmacological Studies

Recent studies have explored the potential of this compound as a precursor in synthesizing biologically active compounds. Its role as a ligand for G-protein-coupled receptors (GPCRs), particularly free fatty acid receptor 2 (FFA2), has been investigated. The compound has shown promising activity in modulating cellular responses associated with metabolism, inflammation, and satiety .

Case Studies

-

FFA2 Activation:

A study demonstrated that this compound could activate FFA2 receptors, leading to significant changes in intracellular signaling pathways related to calcium mobilization and cAMP production. The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent in metabolic disorders . -

Synthesis Optimization:

Research focused on optimizing the synthesis process of this compound highlighted its utility as a building block in organic synthesis. The scalability of the synthesis process has been confirmed through various experimental designs, ensuring consistent quality for pharmaceutical applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| cis-2-Methylcyclopropanecarboxylic acid | Similar structure but different spatial arrangement | Less potent at FFA2 compared to trans isomer |

| Cyclopropanecarboxylic acid | Lacks methyl group | Reduced steric hindrance; lower biological activity |

| 1-Methylcyclopropanecarboxylic acid | Methyl group on different carbon | Varies in reactivity and binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.